![molecular formula C21H20F3N3O4 B2375821 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 941999-65-1](/img/structure/B2375821.png)
2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as Trivastal or Trivastan, has a CAS Number of 3605-01-4 . It is a solid substance stored in dry conditions at 2-8°C . The compound has a molecular weight of 298.34 and its molecular formula is C16H18N4O2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H18N4O2/c1-4-17-16 (18-5-1)20-8-6-19 (7-9-20)11-13-2-3-14-15 (10-13)22-12-21-14/h1-5,10H,6-9,11-12H2 .Physical And Chemical Properties Analysis
The compound is a solid substance stored in dry conditions at 2-8°C . It has a molecular weight of 298.34 .Scientific Research Applications
Antidiabetic Agent
This compound has been synthesized and investigated for its potential as an antidiabetic agent. It has shown potent α-amylase inhibition, which is crucial in managing conditions related to carbohydrate metabolism, such as diabetes and obesity . The compound has demonstrated safety for normal cells, suggesting its potential for therapeutic use .
Anticancer Agent
The compound has shown significant activity against various cancer cell lines. It has been found to induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cancer cell lines . Moreover, it has demonstrated compelling in vitro anticancer efficacy and safety for normal cells .
In Vivo Antidiabetic Study
The compound has been evaluated in vivo using a streptozotocin-induced diabetic mice model. It has been found to substantially reduce mice blood glucose levels, indicating its potential as a treatment for diabetes .
Synthesis and Characterization
The compound has been synthesized and characterized via various techniques such as HRMS, 1H-, 13CAPT-NMR, and MicroED . This provides valuable information about its structure and properties, which is crucial for its potential applications.
Investigation of Derivatives
Derivatives of the compound have been synthesized and investigated for their antidiabetic potential. These derivatives have shown potent α-amylase inhibition, suggesting their potential as antidiabetic agents .
Potential for Further Research
Given its promising in vitro anticancer efficacy and safety for normal cells, there is a need for further in vivo assessment of this compound . Moreover, its ability to induce apoptosis and cause cell cycle arrests in cancer cell lines suggests its potential as a target for future cancer therapies .
Mechanism of Action
Mode of Action
Piribedil acts as a dopamine agonist , meaning it mimics the action of dopamine by binding to the same receptors and exerting similar physiological effects . It also displays α2-adrenergic antagonist properties , which means it blocks the action of α2-adrenergic receptors .
Biochemical Pathways
By acting as a dopamine agonist, Piribedil can enhance dopaminergic signaling in the brain, which is often impaired in conditions like Parkinson’s disease. As an α2-adrenergic antagonist, it can increase the release of certain neurotransmitters, potentially enhancing synaptic transmission .
Pharmacokinetics
The compound exhibits high gastrointestinal absorption and is a substrate for P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells . It inhibits several cytochrome P450 enzymes, including CYP1A2, CYP2D6, and CYP3A4, which are involved in drug metabolism . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it may readily cross biological membranes, including the blood-brain barrier .
Result of Action
The molecular and cellular effects of Piribedil’s action include enhanced dopaminergic signaling and increased neurotransmitter release. This can result in improved motor control and potentially other cognitive benefits .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, its storage temperature is recommended to be 2-8°C to maintain stability . Furthermore, interactions with other drugs metabolized by the same cytochrome P450 enzymes could impact its pharmacokinetics .
Safety and Hazards
properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O4/c22-21(23,24)15-2-1-3-16(11-15)25-19(28)20(29)27-8-6-26(7-9-27)12-14-4-5-17-18(10-14)31-13-30-17/h1-5,10-11H,6-9,12-13H2,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFXFXUFJFTFMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

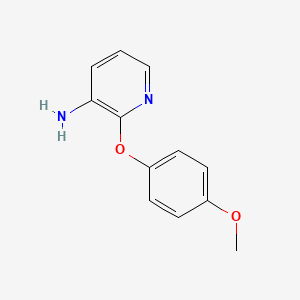


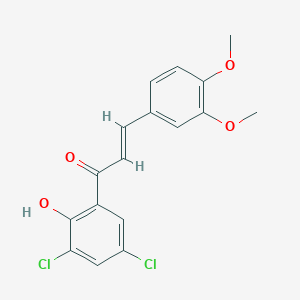

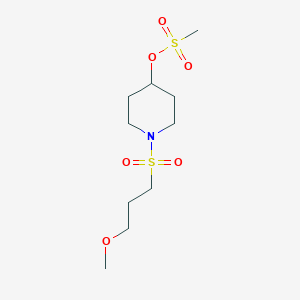
![Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate](/img/structure/B2375751.png)
![{3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine](/img/structure/B2375752.png)
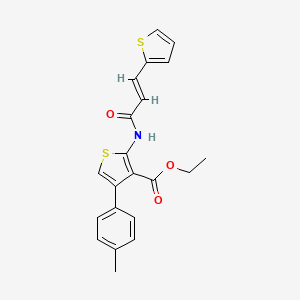
![2-Chloro-N-[(3-methylimidazo[4,5-b]pyridin-2-yl)methyl]propanamide](/img/structure/B2375755.png)
![N1-(2-(dimethylamino)ethyl)-N2-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2375756.png)
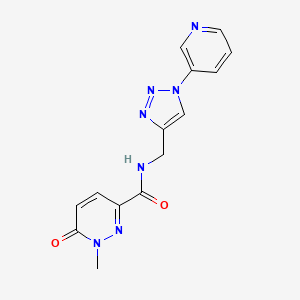

![3,5-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2375761.png)